B1578935 Pentafluoro-DL-Phenylalanine

Pentafluoro-DL-Phenylalanine

Cat. No.: B1578935
M. Wt: 255.14
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Fluorine Incorporation in Amino Acid Modification for Research

The substitution of hydrogen with fluorine, the most electronegative element, in an amino acid can significantly alter its physicochemical properties. numberanalytics.comnih.gov These modifications include changes in acidity, basicity, hydrophobicity, and molecular conformation. numberanalytics.comnih.gov The strong carbon-fluorine bond enhances metabolic stability, making fluorinated amino acids valuable in developing therapeutic agents with improved pharmacokinetic profiles. nih.gov Furthermore, the presence of fluorine provides a sensitive probe for 19F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for investigating protein structure, dynamics, and interactions without the background noise typical of other methods. nih.govucl.ac.uk This allows for detailed studies of protein folding, stability, and ligand binding. acs.orgfu-berlin.de

Overview of Pentafluoro-DL-Phenylalanine as a Model Compound for Fluorination Studies

This compound (F5-Phe) serves as a prominent model compound for exploring the effects of extensive fluorination on amino acids and the proteins that contain them. nih.govpubcompare.ai In this molecule, all five hydrogen atoms on the phenyl ring of phenylalanine are replaced by fluorine atoms. This substitution dramatically alters the electronic and steric properties of the aromatic side chain, making it a valuable tool for a wide range of research applications. nih.govnih.gov Its use in protein engineering, medicinal chemistry, and as a probe in biophysical studies highlights its importance in the field. pubcompare.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Weight

255.14

Origin of Product

United States

Physicochemical Properties of Pentafluoro Dl Phenylalanine

The unique characteristics of Pentafluoro-DL-phenylalanine stem from its specific chemical structure and the cumulative effect of its five fluorine atoms.

PropertyValue/Description
Chemical Formula C₉H₆F₅NO₂
Molecular Weight 255.14 g/mol
Appearance White powder chemicalbook.com
Melting Point Data not consistently available in search results.
Solubility Data not consistently available in search results.
pKa Values The presence of five electron-withdrawing fluorine atoms is expected to lower the pKa of the carboxylic acid group and the amino group compared to native phenylalanine, though specific values are not readily found in the provided search results.

This table is populated with data from the search results. Some specific values were not available.

Synthesis and Chemical Reactions

The synthesis of Pentafluoro-DL-phenylalanine and its derivatives is crucial for its application in various research fields.

One common synthetic route involves the alkylation of a glycine (B1666218) enolate equivalent with pentafluorobenzyl bromide. nih.gov For enantiomerically pure forms, chiral auxiliaries or asymmetric catalysts are employed during the synthesis. nih.gov For example, (S)-pentafluorophenylalanine can be synthesized via the alkylation of a benzophenone (B1666685) imine of a glycine ester in the presence of a chiral phase-transfer catalyst. nih.gov Another approach is the Knoevenagel condensation of a fluorinated benzaldehyde (B42025) with an isocyanoacetate derivative. nih.gov

In terms of reactivity, the amino and carboxylic acid groups of this compound participate in standard peptide bond formation, allowing for its incorporation into peptide chains using solid-phase peptide synthesis (SPPS). chemicalbook.combeilstein-journals.org The N-Fmoc protected version of L-pentafluorophenylalanine is commercially available for this purpose. chemicalbook.comthermofisher.com The perfluorinated phenyl ring is generally less reactive towards electrophilic aromatic substitution but can undergo nucleophilic aromatic substitution under specific conditions. acs.org

Supramolecular Chemistry and Materials Science Research

Self-Assembly of Pentafluoro-DL-Phenylalanine Derivatives

Derivatives of this compound, particularly those with N-terminal modifications like the fluorenylmethyloxycarbonyl (Fmoc) group, are highly effective at self-assembly in aqueous solutions. researchgate.netresearchgate.net The process is driven by a combination of non-covalent interactions, including hydrophobic effects, π-π stacking, and fluorous interactions. researchgate.netacs.org The N-terminal Fmoc group and the pentafluorophenyl side chain are both crucial for directing the self-assembly of these monomers. researchgate.net

For instance, Fmoc-pentafluorophenylalanine (Fmoc-F₅-Phe) can rapidly self-assemble in water, even at low concentrations, to form entangled fibrillar networks that result in the formation of rigid supramolecular gels. researchgate.netacs.org This self-assembly can be initiated at interfaces, such as the boundary between a fluorous solvent like perfluorohexane (B1679568) and water, leading to the spontaneous organization of the amino acid into crystalline films. nsf.gov These films can exhibit mechanomorphogenic properties, meaning their macroscopic shape can be altered by mechanical stimuli. nsf.gov

The self-assembly process is sensitive to environmental conditions. For example, in the case of cationic derivatives like Fmoc-F₅-Phe-DAP, the presence of salts is necessary to screen electrostatic repulsions and allow the molecules to pack into a supramolecular network. acs.org The specific anion from the salt can influence the resulting material's properties, although the strong side-chain interactions of the perfluorinated phenyl group can sometimes dominate over these environmental effects. acs.org The ability to co-assemble different derivatives, such as pentafluorobenzyl-phenylalanine (PFB-F) and pentafluorobenzyl-diphenylalanine (PFB-FF), further expands the range of accessible self-assembled structures, allowing for the formation of biocompatible hydrogels at physiological pH. researchgate.net

Formation of Fibrils, Ribbons, and Crystals from Fluorinated Amino Acid Constructs

The self-assembly of this compound derivatives gives rise to a diverse array of supramolecular architectures, including fibrils, ribbons, and crystals. acs.org The specific morphology of the resulting structure is highly dependent on the solution conditions under which self-assembly occurs. acs.org

Fmoc-F₅-Phe, for example, has been shown to form various structures. acs.org Under certain conditions, it assembles into long, entangled fibrils, which are the basis for the formation of hydrogels. researchgate.net These fibrils can further organize into bundles. researchgate.net By altering the self-assembly environment, it is also possible to generate other morphologies, such as flat ribbons and well-defined needle-like crystals. acs.org The transition between these different structural phases, from initial spherical assemblies to a fibrillar gel and finally to crystals, can be monitored over time. acs.org

The introduction of fluorine atoms has a pronounced effect on the tendency of these building blocks to form fibrils. researchgate.net This has been observed not only with single amino acid derivatives but also when fluorinated amino acids are incorporated into larger peptide sequences. researchgate.net For instance, the replacement of phenylalanine with pentafluorophenylalanine in amyloid-forming peptide fragments can lead to a change in morphology from nanofibrils to nanoribbons. sci-hub.se The formation of these ordered structures is driven by specific intermolecular interactions, which can be elucidated through techniques like powder X-ray diffraction. acs.org

Influence of Fluorination on Molecular Recognition and Supramolecular Architectures

The incorporation of fluorine atoms into phenylalanine derivatives significantly alters their molecular recognition properties and, consequently, the resulting supramolecular architectures. researchgate.netmdpi.com Fluorination impacts several key intermolecular forces that govern self-assembly.

One of the primary effects is the enhancement of hydrophobicity. nih.gov The highly fluorinated phenyl ring is more hydrophobic than its non-fluorinated counterpart, which strengthens the hydrophobic interactions driving assembly in aqueous environments. nih.gov This increased hydrophobicity can lead to more stable and robust self-assembled structures. nih.gov

Furthermore, fluorination modifies the electronic properties of the aromatic ring, which is crucial for π-π stacking interactions. The electron-withdrawing nature of the fluorine atoms alters the quadrupole moment of the phenyl ring, influencing how it interacts with other aromatic systems. acs.org This can lead to different packing arrangements and morphologies compared to non-fluorinated analogues. acs.org

The concept of "fluorous interactions," the tendency of highly fluorinated molecules to associate with one another, also plays a critical role. researchgate.netresearchgate.net These interactions, distinct from general hydrophobic effects, can act as a primary determinant for molecular recognition and self-assembly, guiding the organization of fluorinated building blocks into specific architectures. researchgate.netpsu.edu

Fluorine atoms can also participate in weak non-covalent interactions, such as C–F···H and F···F contacts, which contribute to the stability and specificity of the resulting supramolecular structures. researchgate.netnih.gov The ability of fluorine to act as a weak hydrogen bond acceptor can also influence the local conformation and packing of molecules. rsc.org These combined effects demonstrate that fluorination is a powerful tool for engineering the self-assembly of amino acids and peptides, offering the potential to create novel bio-inspired materials with tailored functions. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of F5-Phe. uba.aribm.com DFT methods, such as B3LYP, combined with appropriate basis sets like def2-TZVP, enable the accurate calculation of optimized molecular geometries and vibrational wavenumbers. yildiz.edu.tryildiz.edu.tr These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

A key aspect of these investigations is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). yildiz.edu.tr The energies of these orbitals and the resulting HOMO-LUMO energy gap are critical determinants of a molecule's chemical reactivity, kinetic stability, and electronic properties. yildiz.edu.tr For instance, a larger HOMO-LUMO gap generally implies higher stability. yildiz.edu.tr In a study on zwitterionic D-phenylalanine, the HOMO and LUMO energy values were calculated to be -6.8832 eV and -0.5567 eV, respectively, resulting in an energy gap of 6.3264 eV. yildiz.edu.tr

The introduction of five fluorine atoms to the phenyl ring significantly alters the electronic landscape compared to standard phenylalanine. The high electronegativity of fluorine withdraws electron density from the aromatic ring, influencing its reactivity and intermolecular interactions. DFT calculations can precisely map this electron distribution and quantify molecular properties such as dipole moment, polarizability, and electrostatic potential. These theoretical approaches are essential for predicting how F5-Phe will behave in various chemical and biological environments. uba.ararxiv.org

Table 1: Calculated Electronic Properties of Phenylalanine Analogues

Property Phenylalanine (Calculated) Description
HOMO Energy -6.8832 eV Energy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy -0.5567 eV Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability.

Note: The data presented is for D-phenylalanine as a representative example; values for Pentafluoro-DL-Phenylalanine would differ due to fluorination.

Molecular Dynamics Simulations for Conformational Analysis and Interaction Modeling

Molecular Dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape and interaction dynamics of molecules like F5-Phe over time. whiterose.ac.uk By simulating the motions of atoms and molecules, MD provides insights into the flexibility of the molecule and its preferred spatial arrangements (conformations). nih.gov These simulations are crucial for understanding how F5-Phe interacts with other molecules, such as proteins or ligands, in a dynamic environment. nih.gov

MD simulations can reveal the accessible conformations of the F5-Phe side chain and backbone, identifying low-energy states that are biologically relevant. The quality and accuracy of these simulations depend heavily on the force field used, which defines the potential energy of the system. Enhanced sampling techniques, such as replica-exchange MD (REMD), can be employed to overcome energy barriers and more thoroughly explore the conformational space. biorxiv.org

In the context of protein studies, MD simulations can model how the incorporation of F5-Phe affects protein structure, stability, and dynamics. nih.gov For example, simulations can track the interactions between the fluorinated aromatic ring and neighboring residues, shedding light on the nature and strength of these interactions. By analyzing trajectories from MD simulations, researchers can identify stable hydrogen bonds, hydrophobic contacts, and other non-covalent interactions that govern the behavior of F5-Phe within a larger molecular system. nih.gov This information is vital for designing novel peptides, proteins, and therapeutic agents with specific structural and functional properties.

Prediction of Electrostatic Characteristics and Cation-π Interactions in Fluorinated Aromatic Systems

The electrostatic properties of F5-Phe are markedly different from those of its non-fluorinated counterpart, primarily due to the electron-withdrawing nature of the fluorine atoms. This substitution reverses the quadrupole moment of the aromatic ring, leading to a region of positive electrostatic potential on the face of the ring, in contrast to the electron-rich, negatively charged face of benzene (B151609) or the phenyl ring of phenylalanine. nih.govresearchgate.net This altered electrostatic surface has profound implications for intermolecular interactions, particularly cation-π interactions.

A cation-π interaction is a non-covalent force between a cation and the face of an electron-rich π-system. proteopedia.org In native proteins, aromatic residues like phenylalanine, tyrosine, and tryptophan frequently engage in these stabilizing interactions with cationic residues such as lysine (B10760008) and arginine. nih.gov However, the fluorination of the aromatic ring in F5-Phe weakens or even abrogates this interaction. Computational analyses using methods like DFT (e.g., M06 functional) can accurately predict these binding energies. rsc.org

Studies have shown that progressive fluorination of benzene leads to a systematic decrease in the cation-π binding energy. rsc.org This "fluorination strategy" is often used experimentally and computationally to probe the importance of cation-π interactions in biological systems. rsc.org By replacing a standard aromatic amino acid with its fluorinated version, researchers can assess whether a loss of function or stability is due to the disruption of a critical cation-π bond. Theoretical calculations of electrostatic potential surfaces clearly visualize the change from a negative potential on the face of benzene to a positive one on hexafluorobenzene, explaining the unfavorable interaction with cations. nih.gov

Table 2: Cation-π Interaction Energy Comparison

Aromatic System Cation Interaction Energy (kcal/mol)
Benzene Na⁺ ~20-25
Benzene K⁺ ~15-20
Benzene NH₄⁺ 19
Pentafluorobenzene Na⁺ Significantly reduced

Note: Values are approximate and serve for comparative purposes. The interaction energy is highly dependent on the computational method and specific geometry.

Vibrational Energy Distribution Analysis in Spectroscopic Interpretation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. researchgate.netdoceru.com Theoretical calculations are essential for the accurate assignment and interpretation of these complex spectra. yildiz.edu.tryildiz.edu.tr By computing the vibrational frequencies and their corresponding normal modes, researchers can assign specific peaks in an experimental spectrum to specific molecular motions, such as stretching, bending, or rocking of functional groups. researchgate.net

For F5-Phe, DFT calculations can predict the IR and Raman spectra with a high degree of accuracy. yildiz.edu.tr The analysis of the Potential Energy Distribution (PED) is particularly valuable, as it quantifies the contribution of different internal coordinates (like bond stretching or angle bending) to each vibrational mode. researchgate.net This allows for an unambiguous assignment of vibrational bands, which can be challenging in a molecule with many atoms and complex couplings between vibrations. yildiz.edu.tr

The presence of the five fluorine atoms introduces new vibrational modes, primarily related to C-F stretching and bending, which appear in characteristic regions of the spectrum. Theoretical analysis helps to distinguish these modes from the vibrations associated with the amino acid backbone and the phenyl ring itself. Comparing the calculated spectra of phenylalanine and F5-Phe highlights the specific spectral shifts and new bands that arise from fluorination. This detailed understanding is critical for using vibrational spectroscopy to probe the local environment and conformation of F5-Phe when it is incorporated into larger systems like peptides and proteins. researchgate.net

Advanced Analytical Methodologies in Chemical Research

Mass Spectrometry (ESI-MS, LC-MS/MS) for Characterization and Quantification of Fluorinated Peptides and Metabolites in Research Samples

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with liquid chromatography (LC), particularly with electrospray ionization (ESI), it becomes a highly sensitive and selective method for analyzing complex mixtures.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly well-suited for the analysis of biomolecules, including amino acids and peptides. In the context of Pentafluoro-DL-Phenylalanine, the presence of five highly electronegative fluorine atoms can enhance ionization efficiency and improve sensitivity in negative ion mode. The unique spectral properties of this fluorinated compound make it a valuable tool in analytical methods, helping to improve the sensitivity and selectivity of detection techniques. chemimpex.com ESI-MS can be used for the structural characterization of peptides incorporating this amino acid, where the mass shift introduced by the pentafluorophenyl group serves as a clear indicator of its presence.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For precise quantification in complex biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. semanticscholar.orgspringernature.com This technique combines the separation power of HPLC with the specificity of tandem mass spectrometry. A common approach for quantifying amino acids is isotope dilution, where a stable isotope-labeled version of the analyte (e.g., Phenylalanine-ring-¹³C₆) is used as an internal standard to ensure high accuracy and precision. researchgate.net

The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. researchgate.netmdpi.com In an MRM experiment, a specific precursor ion (the ionized molecule of interest) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is a unique signature for the target analyte.

While specific MRM transitions for this compound are established based on its exact mass, the principles are demonstrated in the analysis of other amino acid enantiomers. For instance, in the analysis of D-Phenylalanine using derivatization followed by LC-MS/MS, specific MRM settings are optimized for quantification in biological samples. mdpi.com

Table 1: Illustrative LC-MS/MS Parameters for D-Phenylalanine Analysis (Post-Derivatization) This table demonstrates typical parameters used in LC-MS/MS for amino acid analysis. The values are based on the analysis of D-Phenylalanine derivatized with Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) and are representative of the technique's application. mdpi.com

ParameterValue
Ionization ModePositive ESI
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)449.2
Product Ion (m/z)268.1
Collision Energy (eV)21
Retention Time (min)~18.6

This targeted approach allows for the accurate measurement of fluorinated metabolites even at very low concentrations in complex matrices like serum or cell lysates. researchgate.netmdpi.com

Chromatographic Techniques (e.g., HPLC, HSS PFP columns) for Separation and Analysis of Fluorinated Amino Acids and Derivatives

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of components in a mixture. The choice of stationary phase (the column) is critical for achieving effective separation.

High-Performance Liquid Chromatography (HPLC): The separation of amino acids like this compound can be achieved using various HPLC modes, including reversed-phase, hydrophilic interaction (HILIC), and mixed-mode chromatography. helixchrom.com Optimization of mobile phase conditions, such as pH and solvent composition, is crucial for achieving the desired resolution between the analyte and other components in the sample. nih.gov For enantiomeric separation of DL-amino acids, chiral stationary phases (CSPs) are often employed to resolve the D and L forms. semanticscholar.orgresearchgate.net

HSS PFP Columns: For the analysis of fluorinated compounds, columns with a pentafluorophenyl (PFP) stationary phase offer unique selectivity compared to traditional C18 columns. lcms.cz PFP columns provide multiple modes of interaction, including hydrophobic, π-π, dipole-dipole, and ionic interactions, which are particularly effective for separating aromatic and halogenated compounds. glsciencesinc.com

The stationary phase consists of pentafluorophenyl groups bonded to a silica (B1680970) base. glsciencesinc.com This chemistry allows for alternate selectivity, especially for analytes containing polar groups or aromatic rings. High Strength Silica (HSS) technology provides a mechanically robust particle that can withstand high pressures, making it suitable for Ultra-Performance Liquid Chromatography (UPLC) applications. lcms.cz The combination of HSS particles and a PFP ligand results in columns that provide excellent peak shape and unique retention characteristics for complex separations. lcms.czglsciencesinc.com

Table 2: Typical Specifications for a High Strength Silica (HSS) PFP HPLC Column This table provides an example of the physical and chemical properties of a commercially available PFP column used for advanced chromatographic separations. glsciencesinc.com

PropertySpecification
Base MaterialHigh Purity Silica
Functional GroupPentafluorophenyl
Particle TechnologyHigh Strength Silica (HSS)
Surface Area350 m²/g
Pore Size100 Å (10 nm)
End CappingYes
pH Range2 - 7.5
USP CodeL43

The distinct properties of HSS PFP columns make them a powerful tool for developing methods to separate fluorinated amino acids and their derivatives from complex mixtures, offering different elution orders and retention profiles compared to standard reversed-phase columns. lcms.cz

Q & A

Q. What are the key synthetic pathways for Pentafluoro-DL-phenylalanine, and how can its purity be validated?

this compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods, incorporating fluorinated precursors. The pentafluorosulfur group is introduced using sulfur pentafluoride derivatives under controlled anhydrous conditions . Post-synthesis, purity is validated via reverse-phase HPLC (≥95% purity) and mass spectrometry (e.g., ESI-MS) to confirm molecular weight (291.24 g/mol, C₉H₁₀F₅NO₂S) . Nuclear magnetic resonance (¹⁹F NMR) is critical for verifying fluorination patterns, with characteristic peaks for the SF₅ moiety at δ −40 to −60 ppm .

Q. Which analytical techniques are optimal for characterizing the structural and thermodynamic stability of this compound?

X-ray crystallography and density functional theory (DFT) simulations resolve its stereochemistry and bond angles, particularly the SF₅ group’s tetrahedral geometry . Differential scanning calorimetry (DSC) measures thermal stability (decomposition >200°C), while circular dichroism (CD) assesses conformational changes in solution. Stability under physiological conditions (e.g., pH 7.4) is tested via accelerated degradation studies monitored by LC-MS .

Advanced Research Questions

Q. How can this compound be incorporated into protein engineering to study structure-function relationships?

Use amber codon suppression or flexizyme systems to site-specifically integrate the compound into recombinant proteins . For example, replacing natural phenylalanine in enzyme active sites (e.g., phenylalanine hydroxylase) reveals steric and electronic effects of fluorination on catalytic efficiency. Structural impacts are analyzed via cryo-EM or X-ray crystallography, while fluorescence quenching assays (using tryptophan proximity) track conformational changes .

Q. What experimental strategies leverage the SF₅ moiety for targeted drug discovery?

The SF₅ group enhances lipophilicity (logP ~2.8) and metabolic stability, making it a scaffold for protease-resistant peptidomimetics . Structure-activity relationship (SAR) studies compare SF₅ derivatives against trifluoromethyl or perfluoroalkyl analogs to optimize target binding (e.g., kinase inhibitors). Computational docking (AutoDock Vina) identifies potential interactions with hydrophobic enzyme pockets, followed by in vitro IC₅₀ assays to validate inhibition .

Q. How can researchers resolve contradictions in reported biological activities of fluorinated phenylalanine derivatives?

Discrepancies in enzyme inhibition data (e.g., tyrosine kinase vs. phenylalanine ammonia-lyase) may arise from assay conditions (pH, ionic strength) or stereochemical impurities. Replicate studies using enantiomerically pure samples (via chiral HPLC) and standardized protocols (e.g., fixed substrate concentrations) are critical . Meta-analyses of fluorination position effects (para vs. meta) further clarify structure-activity trends .

Q. What methodologies assess the pharmacokinetic profile of this compound in preclinical models?

Radiolabeled (¹⁴C or ¹⁸F) analogs track absorption/distribution in rodent models via PET imaging. Plasma stability is quantified using LC-MS/MS to measure half-life (t₁/₂) and metabolite formation (e.g., defluorination products). Microsomal assays (human liver microsomes) predict hepatic clearance, while Caco-2 cell monolayers model intestinal permeability .

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